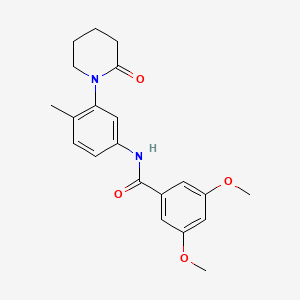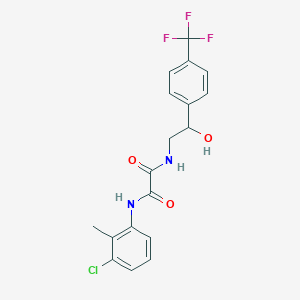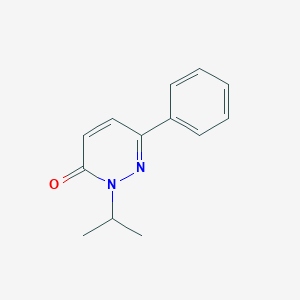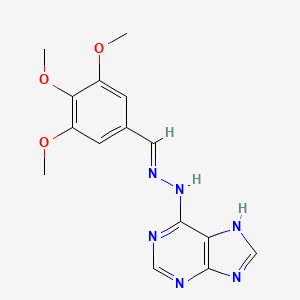![molecular formula C19H13BrN2O4 B2589589 5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide CAS No. 922055-53-6](/img/structure/B2589589.png)
5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of this compound involves the treatment of 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-(5’)-oxide in DMF . More detailed synthesis procedures might be available in the referenced patent .Molecular Structure Analysis
The molecular formula of this compound is C18H11BrN2O4, and it has a molecular weight of 399.2.Wissenschaftliche Forschungsanwendungen
Serotonin-3 (5-HT3) Receptor Antagonists
The structure-activity relationship (SAR) studies have led to the identification of compounds with potent 5-HT3 receptor antagonistic activity, which is crucial for developing treatments for conditions such as nausea and vomiting, particularly those induced by chemotherapy. H. Harada et al. (1995) explored the influence of the aromatic nucleus upon the inhibition of the von Bezold-Jarisch reflex in rats, identifying compounds with superior effects to those of ondansetron and granisetron, established 5-HT3 receptor antagonists (Harada, H., Morie, T., Hirokawa, Y., Terauchi, H., Fujiwara, I., Yoshida, N., & Kato, S., 1995).
Antiprotozoal Agents
The search for new treatments against protozoal infections has led to the synthesis of novel compounds with strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. M. Ismail et al. (2004) synthesized a series of diamidines from furan derivatives, showcasing potent antiprotozoal activity and providing a basis for further development of therapeutic agents (Ismail, M., Brun, R., Wenzler, T., Tanious, F., Wilson, W., & Boykin, D., 2004).
Novel Synthetic Routes and Reactions
Explorations in the synthesis of heterocyclic compounds have resulted in the development of new synthetic methodologies and the discovery of novel compounds with potential applications in various fields, including medicinal chemistry. Studies like those conducted by S. Sanad and Ahmed E. M. Mekky (2018) involve the synthesis of enaminone incorporating dibromobenzofuran moiety as versatile precursors for novel azines and azolotriazines, highlighting the diverse chemical reactivity of furan derivatives and their utility in synthesizing complex heterocyclic structures (Sanad, S. & Mekky, A. E. M., 2018).
Zukünftige Richtungen
The compound is mentioned in the context of dopamine D2 receptor antagonists, which are therapeutically targeted in various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia . This suggests potential future directions for research and therapeutic applications involving this compound.
Eigenschaften
IUPAC Name |
5-bromo-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O4/c1-22-13-4-2-3-5-15(13)25-14-7-6-11(10-12(14)19(22)24)21-18(23)16-8-9-17(20)26-16/h2-10H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYWJENHDZYIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-fluorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2589508.png)


![(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2589512.png)


![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2589517.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine](/img/structure/B2589520.png)

![3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2589528.png)
![Ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate](/img/structure/B2589529.png)